N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide is a synthetic acetamide derivative characterized by a 4-chloro-3-(trifluoromethyl)phenyl group linked to an acetamide backbone, with a furan-2-ylmethylamino substituent at the α-position.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O2/c15-12-4-3-9(6-11(12)14(16,17)18)20-13(21)8-19-7-10-2-1-5-22-10/h1-6,19H,7-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWMHXKLVBZSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with furan-2-carbaldehyde, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium or copper to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide has been evaluated for its anticancer properties through various in vitro and in vivo studies. The following table summarizes key findings regarding its efficacy against different cancer cell lines:
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 1.5 | Inhibition of VEGFR-2, AKT pathways |
| Cytotoxicity | PC-3 | 5 | Induction of apoptosis through caspase activation |
In studies conducted by the National Cancer Institute, this compound exhibited significant growth inhibition in various human tumor cell lines, indicating its potential as an effective chemotherapeutic agent .
Mechanistic Insights
The anticancer mechanism of this compound involves several pathways:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell proliferation and survival, such as VEGFR-2 and AKT.
- Apoptosis Induction : It induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
Case Study 1: Liver Cancer Treatment
In a comparative study focusing on liver cancer treatments, this compound demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin. The results indicated a significant reduction in tumor volume in xenograft models treated with the compound .
Case Study 2: Structural Optimization
A comparative analysis involving various derivatives of the compound highlighted that modifications on the furan and phenyl groups significantly impacted cytotoxicity levels. This suggests that structural optimization could enhance the therapeutic effectiveness of similar compounds .
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features:
- Aromatic Core : The 4-chloro-3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, common in pharmacologically active compounds.
- Acetamide Linker : Facilitates hydrogen bonding and structural flexibility, critical for target engagement.
Structural and Functional Group Analysis
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Solubility: The furan-2-ylmethylamino group in the target compound may improve aqueous solubility compared to thioxo () or triazolylsulfanyl () derivatives, which are more lipophilic.
- Bioisosteric Replacements : The triazole ring in and serves as a bioisostere for the furan group, altering hydrogen-bonding capacity and steric bulk .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights:
Biological Activity
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide, a compound with significant biological activity, has garnered interest in various research domains, including medicinal chemistry and pharmacology. This article aims to explore its biological activity, supported by data tables, case studies, and detailed research findings.
Structure and Molecular Formula
The molecular formula of this compound is , with a molecular weight of 420.8 g/mol. The compound features a trifluoromethyl group and a furan moiety, which are known to enhance biological activity through various mechanisms.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 420.8 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Research indicates that the trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, improving membrane permeability. This modification facilitates interactions with protein targets, significantly increasing biological activity .
Key Findings:
- Inhibition of Enzymes: The compound exhibits moderate inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes .
- Cytotoxicity: Studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .
Case Studies
-
Cytotoxicity Evaluation:
- A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.
- Enzyme Inhibition Studies:
Comparative Analysis
A comparative analysis of similar compounds reveals that the presence of halogen atoms, particularly fluorine, correlates with enhanced biological activity due to increased interactions with enzyme targets.
| Compound Name | AChE IC50 (μM) | BuChE IC50 (μM) | COX Inhibition |
|---|---|---|---|
| N-[4-Chloro-3-(trifluoromethyl)phenyl]-2- | 10.4 | 5.4 | Moderate |
| Similar Compound A | 12.0 | 6.0 | Low |
| Similar Compound B | 15.0 | 9.0 | Moderate |
Q & A
Q. Optimization Strategies :
Q. Table 1. Synthetic Routes Comparison
| Reagents | Solvent | Temperature | Yield* | Reference |
|---|---|---|---|---|
| Diphenylacetyl chloride + Aniline | DCM | 273 K | ~60% | |
| Trichloroacetic acid + POCl₃ | DCM | 298 K | N/A | |
| Acyl chloride + Furfurylamine | THF | 298 K | ~50% |
*Yields estimated from analogous reactions.
Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Basic Research Question
- X-ray crystallography : Resolves dihedral angles (e.g., 10.8° between acetamide and aryl rings) and hydrogen-bonding networks (N–H···O, C–H···O) .
- NMR spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 385.07) .
- HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .
Methodological Tip : For crystallography, slow evaporation from toluene yields diffraction-quality crystals .
What are the critical physicochemical properties (e.g., logP, solubility) of this compound, and how do they impact its experimental handling?
Basic Research Question
Q. Handling Recommendations :
- Store at 277 K under inert atmosphere to prevent hydrolysis.
- Use DMSO for in vitro assays to maintain solubility.
How can researchers address discrepancies in reported biological activities of this compound across different in vitro assays?
Advanced Research Question
Potential Causes of Contradictions :
Q. Resolution Strategies :
- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media.
- Dose-response curves : Confirm EC₅₀/IC₅₀ across multiple replicates.
- Orthogonal assays : Validate activity via SPR (binding affinity) and western blot (target phosphorylation) .
What structural modifications could enhance the compound's metabolic stability without compromising its target binding affinity?
Advanced Research Question
Modification Approaches :
Q. SAR Insights :
- The chloro group at position 4 enhances target affinity but reduces solubility. Balancing substituents (e.g., –OCH₃ at position 3) optimizes both .
How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) observed in crystallographic studies inform formulation strategies?
Advanced Research Question
Key Interactions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
